(3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule characterized by multiple functional groups, including acetoxymethyl, fluorophenyl, thiophenyl, and methoxytetrahydropyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic synthesis. The process begins with the preparation of the core tetrahydropyran ring, followed by the introduction of the acetoxymethyl and methoxy groups. The fluorophenyl and thiophenyl groups are then attached through a series of coupling reactions. The final step involves the acetylation of the hydroxyl groups to form the triacetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also involve rigorous purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
(3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (βS,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt
- Atorvastatin Related Compound E
Uniqueness
(3R,4S,5R,6R)-6-(acetoxymethyl)-2-(3-((5-(2-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate: is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C33H35FO10S |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[3-[[5-(2-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H35FO10S/c1-18-11-12-24(15-23(18)16-25-13-14-29(45-25)26-9-7-8-10-27(26)34)33(39-6)32(43-22(5)38)31(42-21(4)37)30(41-20(3)36)28(44-33)17-40-19(2)35/h7-15,28,30-32H,16-17H2,1-6H3/t28-,30-,31+,32-,33?/m1/s1 |
InChI Key |
CDYLFWAPIPVWHT-JTCDBNCGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)CC3=CC=C(S3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.